A Technical Guide to the Physicochemical Properties and Synthetic Evaluation of 1-(4,5-dibromofuran-2-yl)methanamine
A Technical Guide to the Physicochemical Properties and Synthetic Evaluation of 1-(4,5-dibromofuran-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(4,5-dibromofuran-2-yl)methanamine, a halogenated furan derivative of significant interest to medicinal chemistry and drug discovery. While experimental data on this specific molecule is limited, this document consolidates available information from chemical databases and leverages established principles of organic chemistry to predict its physicochemical properties, spectroscopic signatures, and chemical reactivity. We present a reasoned, proposed pathway for its chemical synthesis and purification, alongside detailed protocols for its analytical characterization. This guide is designed to serve as a foundational resource for researchers, offering the necessary insights to handle, characterize, and strategically utilize this compound as a versatile building block for developing novel therapeutic agents. The furan scaffold is a well-established pharmacophore, and the unique electronic and steric contributions of the dibromo-substitution pattern make this compound a compelling candidate for further investigation.
Introduction: Strategic Importance in Medicinal Chemistry
The furan ring is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] The incorporation of a furan moiety has led to compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]
Halogenation, particularly with bromine, is a cornerstone strategy in medicinal chemistry. Bromine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.
This guide focuses on 1-(4,5-dibromofuran-2-yl)methanamine (Figure 1), a molecule that combines the desirable furan scaffold with the modulating effects of dibromination and a reactive primary amine. The purpose of this document is to provide a detailed scientific framework for its synthesis, characterization, and safe handling, thereby empowering researchers to unlock its potential in drug development programs.
Molecular Structure and Physicochemical Properties
The foundational properties of 1-(4,5-dibromofuran-2-yl)methanamine are derived from chemical databases and predictive modeling. These values provide a critical baseline for experimental design.
Caption: Molecular structure of 1-(4,5-dibromofuran-2-yl)methanamine.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| CAS Number | 1247764-71-1 | MolPort[4] |
| Molecular Formula | C₅H₅Br₂NO | MolPort[4] |
| Molecular Weight | 254.91 g/mol | MolPort[4] |
| Monoisotopic Mass | 252.8738 Da | PubChem[5] |
| InChIKey | WPKYNUYQJKQQJT-UHFFFAOYSA-N | MolPort[4] |
| SMILES | NCc1cc(Br)c(Br)o1 | MolPort[4] |
Predicted Physicochemical Characteristics
In silico predictions are invaluable for anticipating a compound's behavior in biological and chemical systems.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Implication | Source |
| XlogP | 1.6 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability and cell membrane permeability. | PubChem[5] |
| Physical Form | Solid | Inferred from the solid state of its mono-brominated analogue, (4-bromofuran-2-yl)methanamine hydrochloride.[6] | - |
| Melting/Boiling Point | Elevated | The presence of two heavy bromine atoms and a polar amine group capable of hydrogen bonding suggests significantly higher melting and boiling points compared to unsubstituted furanmethanamine. | - |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO); sparingly soluble in water. | The polar amine group confers some aqueous solubility, but the dibrominated furan ring is hydrophobic. | - |
Proposed Synthesis and Purification Protocol
No direct synthesis for 1-(4,5-dibromofuran-2-yl)methanamine is published. Therefore, a robust and logical synthetic route is proposed, starting from the known precursor, 4,5-dibromofuran-2-carboxylic acid.[7] The causality for each step is explained to ensure a high probability of success.
Caption: Proposed synthetic workflow for 1-(4,5-dibromofuran-2-yl)methanamine.
Step-by-Step Experimental Methodology
Protocol 1: Synthesis of 4,5-Dibromofuran-2-carboxamide (Intermediate E)
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System Setup: Under a nitrogen atmosphere, add 4,5-dibromofuran-2-carboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Acid Chloride Formation: Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
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Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, which is necessary for efficient amidation. DMF catalyzes this conversion.
-
-
Reaction: Gently heat the mixture to 70°C for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas (HCl, SO₂) evolution.
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Workup 1: Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Amidation: Cool the resulting crude acid chloride in an ice bath (0°C). Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~5.0 eq) dropwise with vigorous stirring.
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Causality: The reaction is highly exothermic. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions. A large excess of ammonia ensures complete conversion.
-
-
Isolation: A precipitate should form. Continue stirring for 1 hour at room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude carboxamide can be used directly in the next step or recrystallized if necessary.
Protocol 2: Synthesis of 1-(4,5-dibromofuran-2-yl)methanamine (Target G)
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System Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer. Cool the suspension to 0°C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing amides to amines. It is highly reactive with water, necessitating anhydrous conditions.
-
-
Addition: Dissolve the crude 4,5-dibromofuran-2-carboxamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Causality: Slow addition is required to manage the exothermic reaction.
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-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Causality: This specific quenching procedure is a well-established and safe method to neutralize excess LiAlH₄ and precipitate aluminum salts as a granular solid that is easy to filter.
-
-
Isolation and Purification: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine. Purify the product using silica gel column chromatography, eluting with a gradient of dichloromethane/methanol containing 1% triethylamine.
-
Causality: The basic triethylamine is added to the eluent to prevent the amine product from sticking to the acidic silica gel, ensuring good recovery and peak shape.
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Spectroscopic and Analytical Characterization
Structural confirmation is a self-validating system. The combination of NMR, MS, and IR provides an unambiguous fingerprint of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be simple and highly informative.
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A singlet at ~6.5-7.0 ppm corresponding to the single proton on the furan ring (H-3).
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A singlet at ~3.8-4.2 ppm corresponding to the two protons of the methylene group (-CH₂-).
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A broad singlet at ~1.5-2.5 ppm (exchangeable with D₂O) for the two amine protons (-NH₂).
-
-
¹³C NMR:
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Four distinct signals are expected for the furan ring carbons. The carbon bearing the aminomethyl group (C-2) would appear around 150-155 ppm. The carbon bearing the proton (C-3) would be around 110-115 ppm. The two bromine-substituted carbons (C-4 and C-5) would appear at approximately 115-125 ppm.
-
A signal for the methylene carbon (-CH₂) is expected around 40-45 ppm.
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Mass Spectrometry (MS)
-
Confirmation of Identity: The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks:
-
[M]⁺: The peak for the molecule with two ⁷⁹Br atoms.
-
[M+2]⁺: The peak for the molecule with one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the [M]⁺ peak.
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[M+4]⁺: The peak for the molecule with two ⁸¹Br atoms. This peak will have roughly the same intensity as the [M]⁺ peak.
-
This 1:2:1 isotopic signature is a definitive confirmation of the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy
-
Key Vibrational Frequencies:
-
~3300-3400 cm⁻¹: A pair of medium peaks corresponding to the N-H symmetric and asymmetric stretching of the primary amine.
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~2850-2950 cm⁻¹: C-H stretching of the methylene group.
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~1550-1650 cm⁻¹: N-H bending (scissoring) vibration.
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~1000-1250 cm⁻¹: Strong C-O-C stretching characteristic of the furan ring.
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~500-600 cm⁻¹: C-Br stretching vibrations.
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Chemical Reactivity and Stability
The molecule possesses two primary sites of reactivity: the primary amine and the C-Br bonds on the furan ring.
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Amine Group Reactivity: The primary amine is a nucleophile and a base. It will readily undergo standard amine reactions such as:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy in drug design to modulate properties or engage in hydrogen bonding with a target.[8]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary amines.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
-
C-Br Bond Reactivity: The bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space.
-
Suzuki, Stille, and Sonogashira Couplings: These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups at the 4- and 5-positions of the furan ring, enabling extensive structure-activity relationship (SAR) studies.
-
-
Stability and Storage:
-
Amines are susceptible to air oxidation over time. Brominated organic compounds can be light-sensitive.
-
Recommended Storage: For long-term stability, the compound should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated at 2-8°C.[6]
-
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach based on structurally related chemicals is mandatory. The SDS for (4-bromofuran-2-yl)methanamine hydrochloride[6], furan[9], and bromine[10] should be consulted.
Table 3: Anticipated GHS Hazards and Precautions
| Hazard Class | Pictogram | Signal Word | Precautionary Statements |
| Acute Toxicity (Oral, Inhaled) | GHS07 | Warning | H302/H332: Harmful if swallowed or inhaled. P261: Avoid breathing dust/fume. P264: Wash skin thoroughly after handling. |
| Skin/Eye Irritation | GHS07 | Warning | H315/H319: Causes skin and serious eye irritation. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. P271: Use only outdoors or in a well-ventilated area. |
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Dispose of all waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion and Future Outlook
1-(4,5-dibromofuran-2-yl)methanamine represents a highly promising, yet underexplored, chemical entity. This guide provides the first comprehensive treatise on its predicted properties, a detailed roadmap for its synthesis and characterization, and essential guidelines for its safe handling. The combination of a privileged furan scaffold, a reactive amine handle, and two versatile bromine atoms makes this compound an exceptionally valuable building block. It is poised for use in the generation of diverse chemical libraries for screening against a multitude of biological targets, offering significant potential for the discovery of next-generation therapeutics. The protocols and data presented herein should lower the barrier to entry for its investigation and facilitate its integration into advanced drug discovery programs.
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